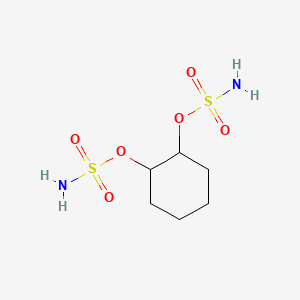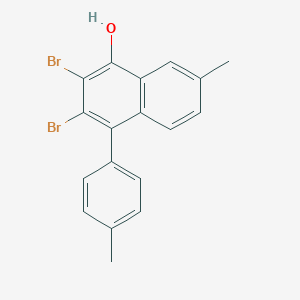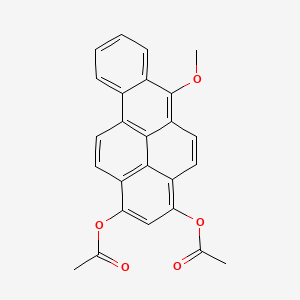
Olivacine lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olivacine lactate is a derivative of olivacine, an indole alkaloid known for its diverse biological activities. Olivacine is isolated from the bark of Aspidosperma olivaceum, a tree found mainly in Southeastern Brazil. This compound has shown potential in various scientific research fields, particularly in cancer therapy due to its antiproliferative effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of olivacine lactate typically involves the esterification of olivacine with lactic acid. This process can be carried out under acidic conditions, where olivacine is reacted with lactic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically conducted at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Olivacine lactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro-olivacine lactate.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Olivacine lactate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Olivacine lactate exerts its effects through multiple mechanisms:
Molecular Targets: It targets various enzymes, kinases, and growth factors involved in cell proliferation and survival.
Pathways Involved: This compound modulates signaling pathways such as the c-Raf/ERK pathway, which is crucial for cell growth and differentiation.
Epigenetic Modifications: It induces lactylation of histone proteins, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ellipticine: Another indole alkaloid with anticancer properties.
S 16020-2: An olivacine derivative with enhanced antitumor activity.
S 30972-1: A prodrug of S 16020-2 with a wider therapeutic index
Uniqueness of Olivacine Lactate
This compound is unique due to its ability to induce lactylation, a novel post-translational modification that regulates gene expression. This property distinguishes it from other similar compounds and highlights its potential in epigenetic therapy .
Propriétés
| 76201-88-2 | |
Formule moléculaire |
C20H20N2O3 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1,5-dimethyl-2H-pyrido[4,3-b]carbazole;2-hydroxypropanoic acid |
InChI |
InChI=1S/C17H14N2.C3H6O3/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15;1-2(4)3(5)6/h3-9,18H,1-2H3;2,4H,1H3,(H,5,6) |
Clé InChI |
WEJNKWVUDZYMOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C.CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








